molecular formula C11H13N B6169765 rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete, cis CAS No. 5691-31-6

rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete, cis

Cat. No.: B6169765
CAS No.: 5691-31-6
M. Wt: 159.2
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Description

rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete, cis: is a complex organic compound belonging to the class of naphthoazetes. This compound is characterized by its unique structural configuration, which includes a naphthalene ring fused to an azete ring. The compound’s stereochemistry is defined by the specific arrangement of its atoms, denoted by the (2aR,8bS) configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete, cis typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthalene Ring: The initial step involves the construction of the naphthalene ring through a series of aromatic substitution reactions.

    Azete Ring Formation: The azete ring is then synthesized via cyclization reactions, often involving the use of strong bases or acids as catalysts.

    Coupling of Rings: The final step involves the coupling of the naphthalene and azete rings under specific reaction conditions, such as high temperature and pressure, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Batch Processing: Large-scale batch reactors are used to carry out the multi-step synthesis.

    Purification: The compound is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), acids (e.g., sulfuric acid)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthols.

Scientific Research Applications

rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete, cis has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete, cis involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes involved in various biological functions.

Comparison with Similar Compounds

rac-(2aR,8bS)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azete, cis can be compared with other similar compounds, such as:

    rac-(2aR,7bS)-1H,2H,2aH,3H,7bH-indeno[1,2-b]azete: Similar structure but with an indene ring instead of a naphthalene ring.

    rac-(2aR,7bR)-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one: Contains an additional ketone group, leading to different chemical properties.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both naphthalene and azete rings, which confer distinct chemical and biological properties.

Properties

CAS No.

5691-31-6

Molecular Formula

C11H13N

Molecular Weight

159.2

Purity

95

Origin of Product

United States

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